molecular formula C10H5I3 B13755716 Naphthalene, triiodo- CAS No. 22308-16-3

Naphthalene, triiodo-

Cat. No.: B13755716
CAS No.: 22308-16-3
M. Wt: 505.86 g/mol
InChI Key: FQJKZDRSBPHVAJ-UHFFFAOYSA-N
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Description

Naphthalene, triiodo- is a derivative of naphthalene, an aromatic hydrocarbon composed of two fused benzene rings. The addition of three iodine atoms to the naphthalene structure significantly alters its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, triiodo- typically involves the iodination of naphthalene. This can be achieved through electrophilic aromatic substitution reactions where iodine is introduced to the naphthalene ring. Common reagents for this process include iodine (I₂) and an oxidizing agent such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄) to facilitate the reaction .

Industrial Production Methods

Industrial production of naphthalene, triiodo- may involve large-scale iodination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, triiodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and other aromatic compounds depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which naphthalene, triiodo- exerts its effects involves its interaction with various molecular targets. The presence of iodine atoms enhances its ability to participate in electron transfer reactions, making it a potent oxidizing or reducing agent. This property is particularly useful in biological systems where it can disrupt cellular processes by generating reactive oxygen species (ROS) or by interfering with enzyme functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene, triiodo- is unique due to its balance of reactivity and stability. The three iodine atoms provide significant chemical versatility, allowing it to participate in a wide range of reactions while maintaining a relatively stable aromatic core. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

22308-16-3

Molecular Formula

C10H5I3

Molecular Weight

505.86 g/mol

IUPAC Name

1,2,3-triiodonaphthalene

InChI

InChI=1S/C10H5I3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H

InChI Key

FQJKZDRSBPHVAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2I)I)I

Origin of Product

United States

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